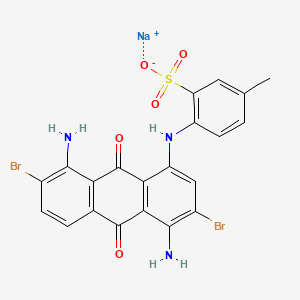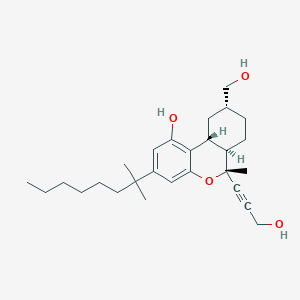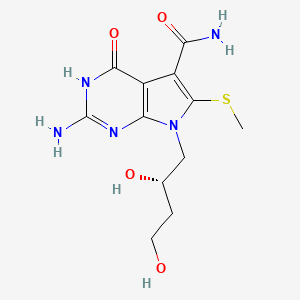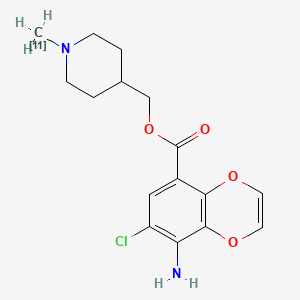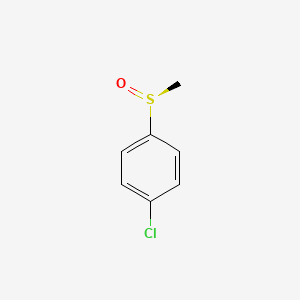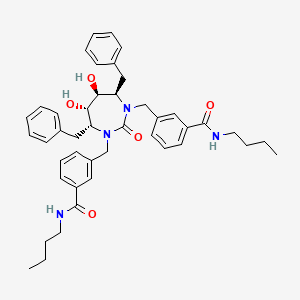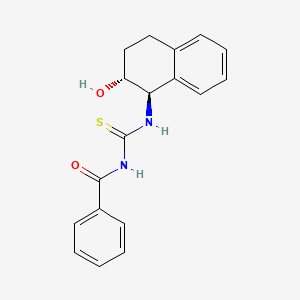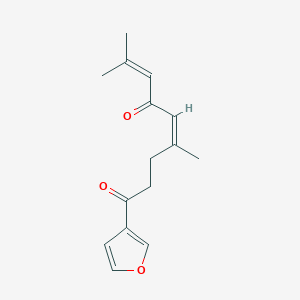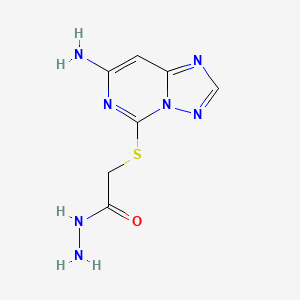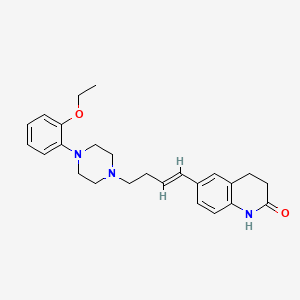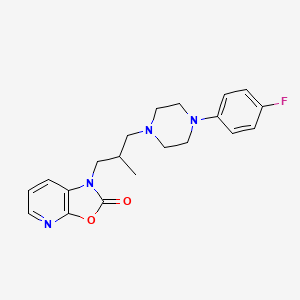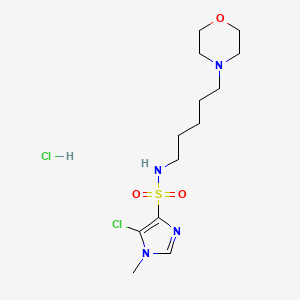
1H-Imidazole-4-sulfonamide, 5-chloro-1-methyl-N-(5-(4-morpholinyl)pentyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-4-sulfonamide, 5-chloro-1-methyl-N-(5-(4-morpholinyl)pentyl)-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazole ring, a sulfonamide group, and a morpholine moiety. It is often used in research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-4-sulfonamide, 5-chloro-1-methyl-N-(5-(4-morpholinyl)pentyl)-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step involves the sulfonation of the imidazole ring, usually using reagents like chlorosulfonic acid or sulfur trioxide.
Chlorination and Methylation:
Attachment of the Morpholine Moiety: This step involves the nucleophilic substitution reaction where the morpholine group is introduced, often using morpholine and a suitable leaving group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-4-sulfonamide, 5-chloro-1-methyl-N-(5-(4-morpholinyl)pentyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1H-Imidazole-4-sulfonamide, 5-chloro-1-methyl-N-(5-(4-morpholinyl)pentyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1H-Imidazole-4-sulfonamide, 5-chloro-1-methyl-N-(5-(4-morpholinyl)pentyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazole-4-sulfonamide, 5-chloro-1-methyl-N-(3-(4-morpholinyl)propyl)-, monohydrochloride
- 5-Chloro-1-methyl-N-[5-(4-morpholinyl)pentyl]-1H-imidazole-4-sulfonamide
Uniqueness
1H-Imidazole-4-sulfonamide, 5-chloro-1-methyl-N-(5-(4-morpholinyl)pentyl)-, monohydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an imidazole ring, sulfonamide group, and morpholine moiety makes it particularly versatile in various applications.
Properties
CAS No. |
137048-59-0 |
|---|---|
Molecular Formula |
C13H24Cl2N4O3S |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
5-chloro-1-methyl-N-(5-morpholin-4-ylpentyl)imidazole-4-sulfonamide;hydrochloride |
InChI |
InChI=1S/C13H23ClN4O3S.ClH/c1-17-11-15-13(12(17)14)22(19,20)16-5-3-2-4-6-18-7-9-21-10-8-18;/h11,16H,2-10H2,1H3;1H |
InChI Key |
MHYCBCPAQCTYAR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1Cl)S(=O)(=O)NCCCCCN2CCOCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


